molecular formula C23H25N3O B3720012 4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol

4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol

Cat. No.: B3720012
M. Wt: 359.5 g/mol
InChI Key: VKGRJKMOJVGVHB-HKOYGPOVSA-N
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Description

4-{N-[4-(1-Naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol is a synthetic organic compound featuring a phenol core substituted with an ethanimidoyl group linked to a piperazine ring. The piperazine moiety is further functionalized with a 1-naphthylmethyl group, conferring distinctive steric and electronic properties.

Properties

IUPAC Name

4-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18(19-9-11-22(27)12-10-19)24-26-15-13-25(14-16-26)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,27H,13-17H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRJKMOJVGVHB-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituents on the piperazine ring and the phenol/imine backbone. Below is a comparative analysis supported by evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Structural Features Inferred Properties
4-{N-[4-(1-Naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol 1-Naphthylmethyl, phenol, ethanimidoyl Bulky aromatic group, polar groups High lipophilicity, potential CNS activity
2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol 2-Methoxyphenyl, phenol, imine Methoxy group, planar aromaticity Enhanced solubility, possible serotonin affinity
4-[4-(1-Methylethyl)-1-piperazinyl]phenol Isopropyl, phenol Small alkyl substituent Lower steric hindrance, improved metabolic stability
Astemizole (Reference Compound) Fluorobenzyl, methoxyphenethyl Benzimidazole core, halogenated aryl Histamine H1 receptor antagonism

Key Findings

Lipophilicity and Bioavailability: The 1-naphthylmethyl group in the target compound increases lipophilicity compared to smaller substituents like methoxy () or isopropyl (). This may enhance blood-brain barrier penetration but reduce aqueous solubility . In contrast, the methoxy group in 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol improves solubility, making it more suitable for oral administration .

Receptor Binding and Selectivity: Piperazine derivatives with bulky aromatic groups (e.g., naphthyl) often exhibit affinity for dopamine D2 and serotonin 5-HT2 receptors due to π-π stacking interactions. This contrasts with Astemizole’s fluorobenzyl group, which enhances H1 receptor selectivity .

Metabolic Stability :

  • The naphthyl group may slow hepatic metabolism compared to methoxy or alkyl substituents, extending half-life but increasing risk of toxicity.

Research Implications and Limitations

While structural comparisons provide insights, empirical data on the target compound’s pharmacokinetics and receptor profiling are absent in the provided evidence. Further studies should:

  • Quantify binding affinities using radioligand assays.
  • Compare metabolic pathways with Astemizole-like derivatives .
  • Evaluate solubility and bioavailability in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol
Reactant of Route 2
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4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol

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